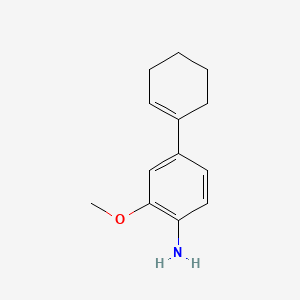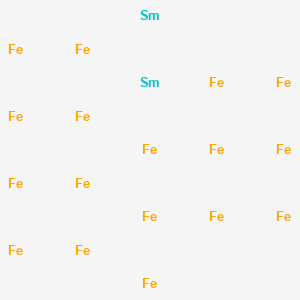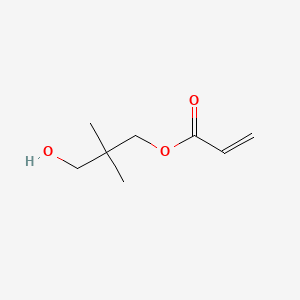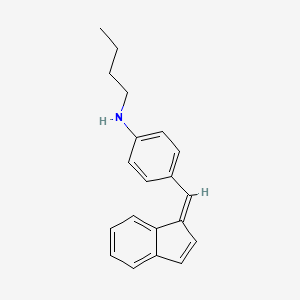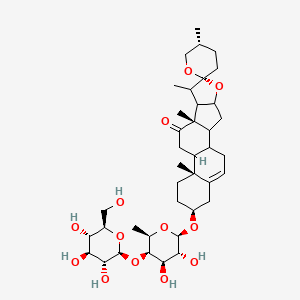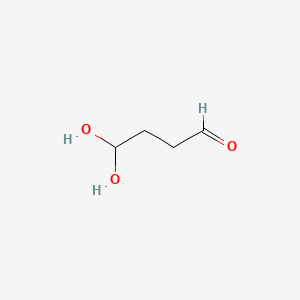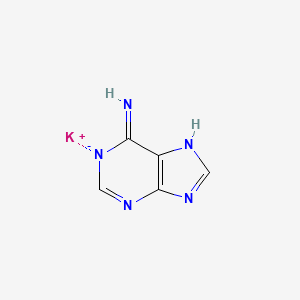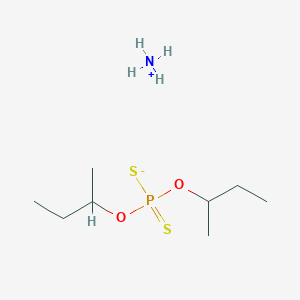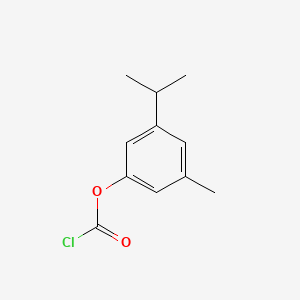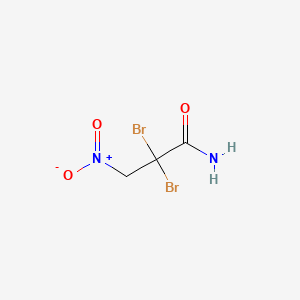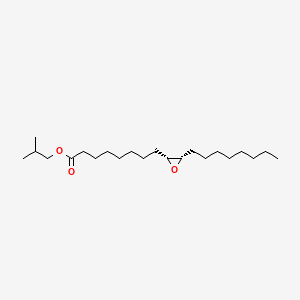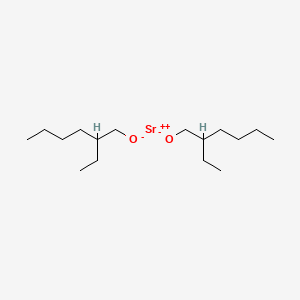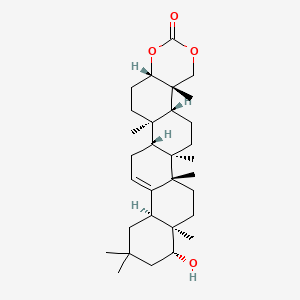
Soyasapogenol G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Soyasapogenol G is a triterpenoid saponin aglycone derived from soybeans (Glycine max). It belongs to the oleanane-type triterpenoid saponins, which are known for their diverse biological activities and health benefits. This compound is one of the many soyasaponins found in soybeans, contributing to the plant’s medicinal and nutritional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of soyasapogenol G involves several steps, starting from the basic triterpenoid skeleton. The process typically includes:
Oxidation and Hydroxylation: Introduction of hydroxyl groups at specific positions on the triterpenoid backbone.
Glycosylation: Attachment of sugar moieties to the hydroxyl groups, forming the saponin structure.
Purification: Isolation and purification of the desired this compound compound using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is primarily achieved through the extraction and purification from soybean seeds. The process involves:
Extraction: Using solvents like ethanol or methanol to extract saponins from soybean meal.
Hydrolysis: Breaking down the saponins to release the aglycone, this compound.
Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Soyasapogenol G undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed:
Oxidation Products: Hydroxylated derivatives of this compound.
Reduction Products: Reduced forms of this compound with fewer oxygen atoms.
Substitution Products: Derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Soyasapogenol G has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Investigated for its potential anti-inflammatory, anti-cancer, and cardioprotective properties.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.
Wirkmechanismus
The mechanism of action of soyasapogenol G involves several molecular targets and pathways:
Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anti-cancer Activity: Induction of apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways like PI3K/Akt and MAPK.
Cardioprotective Effects: Reduction of oxidative stress and improvement of lipid metabolism, leading to enhanced cardiovascular health.
Vergleich Mit ähnlichen Verbindungen
Soyasapogenol G can be compared with other similar compounds, such as:
Soyasapogenol A: Another triterpenoid saponin aglycone with similar biological activities but different structural features.
Soyasapogenol B: Known for its anti-inflammatory and hepatoprotective properties, differing in its glycosylation pattern.
Oleanolic Acid: A widely studied triterpenoid with overlapping health benefits but distinct structural characteristics.
Uniqueness of this compound: this compound stands out due to its specific glycosylation pattern and unique biological activities, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
175889-41-5 |
|---|---|
Molekularformel |
C31H48O4 |
Molekulargewicht |
484.7 g/mol |
IUPAC-Name |
(1R,2R,5S,10S,11R,14R,15S,18R,19R,23S)-19-hydroxy-2,10,14,15,18,21,21-heptamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-en-7-one |
InChI |
InChI=1S/C31H48O4/c1-26(2)16-20-19-8-9-22-28(4)12-11-24-29(5,18-34-25(33)35-24)21(28)10-13-31(22,7)30(19,6)15-14-27(20,3)23(32)17-26/h8,20-24,32H,9-18H2,1-7H3/t20-,21+,22+,23+,24-,27+,28-,29+,30+,31+/m0/s1 |
InChI-Schlüssel |
VGUXTTIZYZLKKE-SRVWHTAOSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@@]([C@@H]1CC[C@@]4([C@@H]2CC=C5[C@]4(CC[C@@]6([C@H]5CC(C[C@H]6O)(C)C)C)C)C)(COC(=O)O3)C |
Kanonische SMILES |
CC1(CC2C3=CCC4C5(CCC6C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(COC(=O)O6)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


